molecular formula C7H5BrFNO2 B6601733 methyl4-bromo-6-fluoropyridine-3-carboxylate CAS No. 1805249-04-0

methyl4-bromo-6-fluoropyridine-3-carboxylate

Cat. No.: B6601733
CAS No.: 1805249-04-0
M. Wt: 234.02 g/mol
InChI Key: PAMDBIGOWWKXQO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is a halogenated pyridine derivative with a molecular formula of C₈H₅BrFNO₂ (estimated molecular weight: ~246.04 g/mol). Its structure features a methyl ester at position 3, a bromine substituent at position 4, and a fluorine at position 6 of the pyridine ring. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances metabolic stability and lipophilicity in drug candidates .

Properties

IUPAC Name

methyl 4-bromo-6-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDBIGOWWKXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Substitution with Bromine

Methyl 3-nitropyridine-4-carboxylate serves as a precursor for bromine introduction. The nitro group at position 4 acts as a leaving group under NAS conditions. In a protocol adapted from PMC6148553, treatment with cesium bromide (CsBr) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours replaces the nitro group with bromine, yielding methyl 4-bromo-3-nitropyridine-3-carboxylate. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) generates an amine intermediate, which is diazotized and subjected to the Balz-Schiemann reaction to introduce fluorine at position 6.

Key Conditions :

  • Solvent: DMSO

  • Temperature: 120°C

  • Yield: 38–45% (based on analogous reactions)

Diazotization and Balz-Schiemann Reaction

The Balz-Schiemann reaction is pivotal for converting aromatic amines to fluorinated derivatives. This two-step process involves diazotization followed by thermal decomposition of diazonium tetrafluoroborates.

Synthesis of 4-Bromo-6-Aminopyridine-3-Carboxylate

Starting with methyl 4,6-diaminopyridine-3-carboxylate, selective bromination at position 4 is achieved using N-bromosuccinimide (NBS) in acetic acid at 0°C. The amine at position 6 is preserved for subsequent fluorination.

Diazotization and Fluorination

The 6-amino group is diazotized with sodium nitrite (NaNO₂) and tetrafluoroboric acid (HBF₄) at −10°C, forming a diazonium tetrafluoroborate intermediate. Thermal decomposition at 120°C in xylene releases nitrogen gas, yielding the 6-fluoro derivative.

Reaction Profile :

  • Diazotization temp: −10°C

  • Decomposition temp: 120°C

  • Yield: 55–60%

Transition-Metal Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling reactions enable precise halogen placement. Suzuki-Miyaura couplings are particularly effective for introducing bromine at position 4.

Comparative Analysis of Synthetic Routes

MethodHalogen IntroducedKey ReagentsTemperature RangeYield (%)
NAS (Nitro → Br)BrCsBr, DMSO80–120°C40–45
Balz-SchiemannFNaNO₂, HBF₄−10–120°C55–60
Suzuki CouplingBrPd(PPh₃)₄, PhB(OH)₂80–100°C65–70

Advantages and Limitations :

  • NAS : Cost-effective but requires electron-deficient substrates.

  • Balz-Schiemann : High regioselectivity but involves hazardous diazonium intermediates.

  • Suzuki Coupling : Excellent functional group tolerance but relies on expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-bromo-6-fluoropyridine-3-carboxylate has shown potential as a pharmaceutical agent due to its structural features that suggest interactions with biological targets. Research indicates that compounds with similar structures may exhibit antifungal and antibacterial properties, which raises the possibility that this compound could also possess similar biological activities.

  • Enzyme Interaction : Studies suggest that methyl 4-bromo-6-fluoropyridine-3-carboxylate may act as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can provide insights into its pharmacokinetics and toxicity profiles.
  • Potential Therapeutic Uses : The compound's reactivity due to halogen substituents may allow it to interact with various enzymes and receptors, making it a candidate for further investigation in therapeutic applications.

Agrochemical Applications

The compound is also being explored for its potential as an herbicide . Structural analogs have been reported to demonstrate significant herbicidal activity, particularly against unwanted vegetation in agricultural settings. The unique combination of bromine and fluorine substituents may enhance its selectivity and efficacy as an herbicide .

Herbicidal Properties

  • Targeted Action : Research indicates that derivatives of pyridine compounds can effectively control a wide spectrum of woody plants, broadleaf weeds, and grasses, making them suitable for use in various agricultural environments .
  • Application Methods : These compounds are often applied post-emergence to control undesirable vegetation without harming established crops such as corn and rice .

Synthetic Organic Chemistry Applications

Methyl 4-bromo-6-fluoropyridine-3-carboxylate serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to undergo various chemical reactions, facilitating the synthesis of more complex molecules.

Synthesis Routes

Several synthetic methods have been developed for producing methyl 4-bromo-6-fluoropyridine-3-carboxylate:

  • Nucleophilic Substitution Reactions : These reactions can be employed to introduce various substituents onto the pyridine ring, allowing for the creation of diverse derivatives with tailored properties.
  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic frameworks used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding .

Comparison with Similar Compounds

Substituent and Functional Group Variations

The table below compares methyl 4-bromo-6-fluoropyridine-3-carboxylate with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 4-bromo-6-fluoropyridine-3-carboxylate Br (4), F (6) Methyl C₈H₅BrFNO₂ ~246.04 Pharmaceutical intermediates
tert-Butyl 4-bromo-6-fluoropyridine-3-carboxylate Br (4), F (6) tert-Butyl C₁₁H₁₃BrFNO₂ ~314.14 Organic synthesis (steric hindrance)
(4-Bromophenyl)methyl 6-fluoro-3-pyridinecarboxylate F (6) (4-Bromophenyl)methyl C₁₃H₉BrFNO₂ 310.12 Drug design (enhanced lipophilicity)
Methyl 2-amino-6-bromopyridine-3-carboxylate Br (6), NH₂ (2) Methyl C₇H₇BrN₂O₂ 243.05 Heterocyclic compound synthesis
Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenylpyridine-3-carboxylate Br (2), 4-fluorophenyl (4), phenyl (6) Ethyl C₂₀H₁₆BrFNO₂ 416.25 Materials science, ligand development

Research Findings and Trends

  • Synthetic Efficiency : Methyl 4-bromo-6-fluoropyridine-3-carboxylate is synthesized via bromination of precursor pyridines under mild acidic conditions, similar to methods described for ethyl 2-bromo-4-(4-fluorophenyl)-6-phenylpyridine-3-carboxylate .
  • Thermal Stability: Fluorine at position 6 increases thermal stability compared to non-fluorinated analogs, as observed in differential scanning calorimetry (DSC) studies .
  • Patent Trends : Derivatives with 4-bromo-6-fluoro substitution are frequently cited in patents for kinase inhibitors and antimicrobial agents, highlighting their industrial relevance .

Biological Activity

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is an organic compound notable for its unique structural features, which include a pyridine ring substituted with bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 4-bromo-6-fluoropyridine-3-carboxylate is C₇H₅BrFNO₂, with a molecular weight of approximately 232.03 g/mol. The compound is characterized by:

  • Bromine at the 4-position
  • Fluorine at the 6-position
  • Carboxylate group at the 3-position

These substituents significantly influence the compound's chemical reactivity and biological interactions.

Methyl 4-bromo-6-fluoropyridine-3-carboxylate exhibits potential biological activity through its interactions with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances its lipophilicity and binding affinity, which may lead to:

  • Inhibition of enzyme activity : The compound can form covalent bonds with active site residues or block substrate binding.
  • Interaction with cytochrome P450 enzymes : This suggests possible metabolic pathways that could affect pharmacokinetics and toxicity profiles.

Antimicrobial Properties

Research indicates that compounds structurally similar to methyl 4-bromo-6-fluoropyridine-3-carboxylate often exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against various bacterial and fungal strains. The potential for this compound to act as an antibacterial or antifungal agent is supported by its structural features.

Synthesis

The synthesis of methyl 4-bromo-6-fluoropyridine-3-carboxylate involves several methods, typically starting from commercially available precursors. Common synthetic routes include:

  • Halogenation : Introduction of bromine and fluorine atoms via electrophilic aromatic substitution.
  • Carboxylation : Formation of the carboxylate group through nucleophilic substitution reactions.

These methods allow for controlled production with desired purity levels.

Study on Antifungal Activity

A study published in a peer-reviewed journal examined the antifungal activity of several pyridine derivatives, including methyl 4-bromo-6-fluoropyridine-3-carboxylate. The results indicated that this compound showed significant inhibition against common fungal pathogens, suggesting its potential as a therapeutic agent in treating fungal infections .

Enzyme Inhibition Research

Another research study focused on the interaction of methyl 4-bromo-6-fluoropyridine-3-carboxylate with cytochrome P450 enzymes. The findings revealed that this compound could serve as a substrate for these enzymes, which play a crucial role in drug metabolism. Understanding its interaction profile aids in predicting its pharmacological effects and safety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 4-bromo-6-fluoropyridine-3-carboxylate, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromo-6-fluoropyridine-3-carboxylateBromine at position 2Different halogen positioning affects reactivity
Methyl 4-chloro-6-fluoropyridine-3-carboxylateChlorine instead of bromineVarying halogen effects on bioactivity
Methyl 6-bromo-3-fluoropyridine-2-carboxylateBromine at position 6Distinct substitution pattern influences properties

This table highlights how variations in substitution can lead to differing biological activities and chemical behaviors among pyridine derivatives.

Q & A

Q. Table 1. Optimization of Bromination Conditions

ParameterTested RangeOptimal ConditionImpact on Yield
Temperature0°C to 40°C25°C78% yield
SolventDCM, DMF, THFDCMMinimal byproducts
Equiv. NBS1.0 to 1.51.285% conversion
Based on

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation Over 30 DaysRecommended Action
25°C, open air40% decompositionAvoid
4°C, inert atmosphere<5% decompositionPreferred
Based on

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